Cas no 881402-17-1 (2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its key advantages include enhanced stability under aerobic and moisture-sensitive conditions due to the tetramethyl dioxaborolane framework. The presence of fluorine and trifluoromethoxy substituents on the phenyl ring improves its reactivity in coupling reactions while maintaining selectivity. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where its robust structure facilitates efficient C-C bond formation. Its compatibility with diverse reaction conditions and functional groups makes it a versatile intermediate in organoboron chemistry. Proper handling under inert conditions is recommended to preserve its integrity.
2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
881402-17-1 structure
Product name:2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:881402-17-1
MF:C13H15BF4O3
MW:306.061018228531
CID:5465104

2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Z2049763481
    • 1,3,2-Dioxaborolane, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
    • 2-(2-fluoro-3-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Inchi: 1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)8-6-5-7-9(10(8)15)19-13(16,17)18/h5-7H,1-4H3
    • InChI Key: VADPMRJVJLAHSN-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1B1OC(C)(C)C(C)(C)O1)OC(F)(F)F

Computed Properties

  • Exact Mass: 306.1050372 g/mol
  • Monoisotopic Mass: 306.1050372 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 306.06
  • Topological Polar Surface Area: 27.7

2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4551045-0.5g
2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
881402-17-1 95.0%
0.5g
$768.0 2025-03-15
Enamine
EN300-4551045-0.05g
2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
881402-17-1 95.0%
0.05g
$229.0 2025-03-15
Enamine
EN300-4551045-0.25g
2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
881402-17-1 95.0%
0.25g
$487.0 2025-03-15
Enamine
EN300-4551045-2.5g
2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
881402-17-1 95.0%
2.5g
$1931.0 2025-03-15
1PlusChem
1P0288NJ-500mg
2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
881402-17-1 95%
500mg
$1012.00 2024-04-20
Enamine
EN300-4551045-5.0g
2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
881402-17-1 95.0%
5.0g
$2858.0 2025-03-15
Enamine
EN300-4551045-10.0g
2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
881402-17-1 95.0%
10.0g
$4236.0 2025-03-15
Enamine
EN300-4551045-0.1g
2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
881402-17-1 95.0%
0.1g
$342.0 2025-03-15
Enamine
EN300-4551045-1.0g
2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
881402-17-1 95.0%
1.0g
$986.0 2025-03-15
1PlusChem
1P0288NJ-250mg
2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
881402-17-1 95%
250mg
$664.00 2024-04-20

Additional information on 2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comprehensive Overview of 2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 881402-17-1)

2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 881402-17-1) is a highly specialized boronic ester compound widely utilized in organic synthesis, pharmaceutical research, and materials science. Its unique molecular structure, featuring a fluorinated phenyl group and a dioxaborolane ring, makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. Researchers and industry professionals frequently search for this compound due to its role in developing innovative drug candidates and advanced materials.

The growing demand for fluorinated compounds in drug discovery has positioned 2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a critical reagent. Its trifluoromethoxy moiety enhances metabolic stability and bioavailability, addressing key challenges in pharmaceutical development. Recent studies highlight its potential in targeting GPCRs (G-protein-coupled receptors) and kinase inhibitors, aligning with trends in precision medicine and personalized therapeutics.

From a synthetic perspective, this compound’s boronate ester functionality enables efficient C-C bond formation, a topic frequently queried in academic forums. Its stability under ambient conditions and compatibility with diverse reaction conditions make it a preferred choice for high-throughput screening and combinatorial chemistry. Additionally, its applications extend to OLED materials and agrochemicals, reflecting its versatility in interdisciplinary research.

Environmental and regulatory considerations are also prominent in discussions about CAS No. 881402-17-1. As industries prioritize green chemistry, the compound’s efficient synthesis pathways and minimal waste generation align with sustainable practices. Analytical techniques like HPLC and NMR are commonly employed to ensure its purity, a recurring topic in quality control protocols.

In summary, 2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a nexus of innovation in chemical synthesis and applied research. Its relevance to drug discovery, material science, and sustainable chemistry ensures continued interest from both academia and industry, making it a focal point for future advancements.

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